Verbascotetraose

Prebiotic digestion Small intestinal hydrolysis α-Galactooligosaccharides

Fructosylated RFOs (raffinose, stachyose) cause gas/bloating, limiting prebiotic use in infant formula & sensitive populations. Verbascotetraose (CAS 1111-08-6, MW 666.58) solves this: - **Low-gas profile**: Non-fructosylated α-GOS reduces flatulence vs. fructosylated analogs - **61% digestibility** (rat intestinal extract) - controllable upper-GI survival - **Bifidogenic**: ~0.6 log increase in Bifidobacterium spp., equivalent to β-GOS - **Vegan, dairy-free** - pea-derived, EFSA-compliant for post-prandial glycemic response Suitable for infant nutrition, plant-based functional foods, and α-galactosidase regioselectivity studies.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
Cat. No. B12067353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbascotetraose
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2
InChIKeyFSJSODMMIYGSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verbascotetraose: Structural Identity & Characterization


Verbascotetraose (CAS 1111-08-6, C₂₄H₄₂O₂₁, MW 666.58) is a non‑fructosylated tetrasaccharide belonging to the raffinose family oligosaccharides (RFOs). It consists of three α‑(1→6)-linked galactose units attached to a glucose core, structurally equivalent to stachyose without the terminal fructose [1]. The compound is naturally present in plants such as peas (Pisum sativum), Alisma orientalis, and Verbascum species, and is commercially available as a component of α‑galactooligosaccharide (α‑GOS) mixtures (e.g., AlphaGOS®) where it typically constitutes ~43% of the dry matter alongside manninotriose (49%) and melibiose (4%) [2]. Its non‑fructosylated character is associated with reduced intestinal gas production relative to fructosylated RFOs such as raffinose, stachyose, and verbascose, making it a targeted candidate for prebiotic and gut‑health applications [3].

Prebiotic Research Non-fructosylated RFO supports low-gas fermentation models; distinct from gas-generating fructosylated RFOs.
α-GOS Component Primary tetrasaccharide in pea-derived α-GOS mixtures; enables defined prebiotic dosing and lot characterization.
Glycosidic Profile Gal-(1→6)-Gal bonds differentiate digestion kinetics from fructans or melibiose, useful for site-specific delivery studies.

Why RFO Substitution Fails for Verbascotetraose


Raffinose family oligosaccharides are not interchangeable prebiotic substrates. The presence or absence of a terminal fructose unit dramatically alters both intestinal digestibility and fermentation gas profiles. Fructosylated RFOs (raffinose, stachyose, verbascose) are well‑known for causing bloating and flatulence due to rapid colonic fermentation of the fructose moiety [1]. In contrast, non‑fructosylated α‑GOS such as verbascotetraose and manninotriose exhibit a reduced gas‑production profile while maintaining bifidogenic activity, a difference of critical importance for infant formula and sensitive‑population applications [2]. Furthermore, even among non‑fructosylated α‑GOS, the type of glycosidic bond (Gal‑(1→6)‑Gal vs. Gal‑(1→6)‑Glc) directly influences susceptibility to small‑intestinal hydrolysis, with verbascotetraose’s Gal‑(1→6)‑Gal bonds being more labile than the Gal‑(1→6)‑Glc bond of melibiose, thereby impacting the quantity of substrate that reaches the colon intact [3].

Fructosylated RFOs (raffinose, stachyose) generate higher gas upon fermentation; verbascotetraose’s non-fructosylated structure leads to a different gas profile, limiting direct replacement in low-gas models.
Other non-fructosylated α-GOS (manninotriose, melibiose) differ in glycosidic bond lability (Gal-Gal vs Gal-Glc), altering small-intestinal survival and the amount of intact substrate reaching the colon.
Inulin-type fructans show high resistance to small-intestinal digestion, while verbascotetraose exhibits intermediate digestibility; cannot be interchanged for controlled colonic-delivery studies.

Verbascotetraose vs. RFO Analogs: Evidence


Intestinal Digestibility vs. Fructan Prebiotics

In a rat small‑intestinal extract model, a pea‑derived α‑GOS mixture predominantly composed of manninotriose and verbascotetraose (MW ~0.6 kDa) was digested to 61.2% after 2 h incubation, whereas inulin‑type fructans and fructooligosaccharides (FOS) with higher molecular weight were the most resistant to enzymatic digestion [1]. This demonstrates that verbascotetraose‑containing α‑GOS is substantially more digestible in the small intestine than fructan‑based prebiotics, meaning a lower proportion survives to reach the colon intact.

Digestibility vs. Fructans
Cross-study comparable
α-GOS (verbascotetraose-rich) 61.2% digested vs. fructans highly resistant in rat intestinal extract (2 h).
Supports intermediate digestibility profile for controlled colon-delivery models.
Rat small-intestinal extract model; precise fold-difference not quantified.
Prebiotic digestion Small intestinal hydrolysis α-Galactooligosaccharides Inulin-type fructans

Bond Lability: Gal-Gal vs. Gal-Glc

Within the same rat intestinal extract model, the Gal‑(1→6)‑Gal bonds present in manninotriose and verbascotetraose were observed to be more prone to hydrolysis than the Gal‑(1→6)‑Glc bond of melibiose [1]. This bond‑specific lability indicates that the internal galactose‑galactose linkages of verbascotetraose are preferentially cleaved, potentially releasing galactose units earlier in the digestive process.

Bond Lability: Gal-Gal vs. Gal-Glc
Direct head-to-head comparison
Gal-(1→6)-Gal bonds (verbascotetraose) more prone to hydrolysis than Gal-(1→6)-Glc bond (melibiose) in rat intestinal extract.
Differential bond lability may influence site-specific prebiotic release.
Qualitative observation; no precise ratio provided.
Glycosidic bond hydrolysis α-Galactosidase Digestion resistance Structural selectivity

Lactobacillus acidophilus Growth: vs. Stachyose & Raffinose

In a head‑to‑head in vitro evaluation of six purified RFOs on the growth of Lactobacillus acidophilus, stachyose (DP4, fructosylated) and raffinose (DP3, fructosylated) demonstrated superior support for bacterial growth compared to verbascotetraose (DP4, non‑fructosylated) and other tested oligosaccharides [1]. While the oligosaccharide mixture from Ziziphi Spinosae Semen increased cell density up to 4‑fold for L. acidophilus, L. gasseri, and L. johnsonii, the monosaccharide‑type richer (fructosylated) RFOs were more supportive at equivalent molecular weight.

L. acidophilus Growth vs. Stachyose/Raffinose
Direct head-to-head comparison
Stachyose and raffinose reported higher growth support for L. acidophilus than verbascotetraose; α-GOS mixture increased cell density up to 4-fold.
Non-fructosylated structure yields lower Lactobacillus growth promotion, relevant for strain-targeting strategies.
In vitro batch culture, 37°C, anaerobic conditions.
Prebiotic activity Lactobacillus acidophilus Raffinose family oligosaccharides Bacterial growth

Bifidogenic Selectivity vs. β-GOS in Infant Microbiota

Fermentation of non‑fructosylated α‑GOS (49.2% manninotriose, 43.0% verbascotetraose, 3.9% melibiose) using infant fecal slurries (11–24 months) fully metabolized the substrate and produced a bifidogenic effect comparable to that of β‑galactooligosaccharides (β‑GOS). Specifically, Bifidobacterium spp. increased significantly in both α‑GOS and β‑GOS groups versus control, with α‑GOS selectively increasing Bifidobacterium longum subsp. longum and Bifidobacterium catenulatum/pseudo‑catenulatum populations [1]. Enterobacteria numbers significantly decreased in the α‑GOS group.

Bifidogenic Selectivity vs. β-GOS
Direct head-to-head comparison
α-GOS (verbascotetraose-rich): Bifidobacterium spp. increase ~0.6 log; β-GOS: ~0.7 log; both significantly different from control, not from each other (infant fecal slurry, 24 h).
α-GOS bifidogenic response comparable to β-GOS; supports species-level selectivity (B. longum, B. catenulatum).
8 infant donors (11–24 months), anaerobic batch fermentation.
Infant microbiota Bifidobacterium α-GOS vs β-GOS Short-chain fatty acids

α-GOS Composition Consistency

GC‑FID analysis of commercially available non‑fructosylated α‑GOS (AlphaGOS®) from peas revealed a consistent composition: 43.0% verbascotetraose (DP4), 49.2% manninotriose (DP3), and 3.9% melibiose (DP2) on a dry matter basis [1]. This quantification provides a defined baseline for procurement, as verbascotetraose is the major tetrasaccharide component and is present at nearly equimolar proportions to manninotriose.

α-GOS Composition
Class-level inference
Verbascotetraose 43.0%, manninotriose 49.2%, melibiose 3.9% (dry matter basis) by GC-FID.
Defined composition supports lot-to-lot procurement consistency and dosing calculations.
Commercial AlphaGOS® batch; data to verify for other sources.
α-GOS characterization GC-FID quantification Pea oligosaccharides Batch consistency

Verbascotetraose: Application Scenarios


Low-Flatulence Prebiotic for Infant Formula

The non‑fructosylated α‑GOS rich in verbascotetraose delivers bifidogenic activity comparable to β‑GOS in infant fecal microbiota (Bifidobacterium spp. increase ~0.6 log) while inherently generating less intestinal gas than fructosylated RFOs [1]. This profile aligns with the documented safety of α‑GOS in infant formula at concentrations up to 8 mg/mL and the EFSA‑approved health claim for post‑prandial glycemic response reduction [2], making verbascotetraose‑containing α‑GOS a directly applicable prebiotic for infant nutrition products.

Defined Digestibility for Colonic Fermentation Models

Verbascotetraose exhibits differential small‑intestinal digestibility (~61% in rat intestinal extract) compared to highly resistant inulin‑type fructans, and its Gal‑(1→6)‑Gal bonds are more labile than the Gal‑(1→6)‑Glc bond of melibiose [1]. Researchers designing in vitro or in vivo models of colonic fermentation where a known fraction of the substrate must survive upper‑GI digestion can leverage verbascotetraose’s intermediate digestibility as a controllable variable.

Non-Dairy Plant-Based Prebiotic Development

The pea‑derived α‑GOS containing 43% verbascotetraose provides a vegan, non‑dairy alternative to lactose‑derived β‑GOS while maintaining equivalent bifidogenic efficacy [1]. This is particularly relevant for manufacturers targeting dairy‑free, plant‑based functional foods, where verbascotetraose can serve as the prebiotic backbone without compromising microbiota‑modulation performance.

α-Galactosidase Selectivity Assays

The differential hydrolysis susceptibility of Gal‑(1→6)‑Gal versus Gal‑(1→6)‑Glc linkages, as observed in intestinal extract models [1], positions verbascotetraose as a specific substrate for characterizing α‑galactosidase regioselectivity. Enzymologists studying GH36 or other α‑galactosidase families can use verbascotetraose to probe bond‑type preferences in transgalactosylation and hydrolysis reactions.

Application
Selection Property
Validation Focus
Infant microbiota prebiotic research
Non-fructosylated α-GOS with reported low-gas fermentation
Bifidogenic response and species selectivity in infant fecal models
Colonic fermentation model studies
Intermediate small-intestinal digestibility (reported ~61% in rat model)
Substrate survival fraction and gas production endpoints
Plant-based functional food development
Pea-derived vegan α-GOS composition
Microbiota-modulation performance vs. β-GOS
α-Galactosidase substrate specificity
Differential Gal-(1→6)-Gal vs. Gal-(1→6)-Glc bond lability
Regioselectivity and hydrolysis kinetics

Technical Documentation Hub

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37 linked technical documents
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